![molecular formula C11H18O3 B14480583 1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane CAS No. 65682-31-7](/img/structure/B14480583.png)
1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9-Trioxadispiro[4.2.4.2]tetradecane is a chemical compound with the molecular formula C10H16O4. It is a member of the spiroketal family, characterized by its unique structure featuring two spiro-connected tetrahydrofuran rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Trioxadispiro[4.2.4.2]tetradecane typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the intermediate 1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to further reaction with formaldehyde and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for 1,4,9-Trioxadispiro[424 the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,9-Trioxadispiro[4.2.4.2]tetradecane can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro centers, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spiroketals.
Applications De Recherche Scientifique
1,4,9-Trioxadispiro[4.2.4.2]tetradecane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4,9-Trioxadispiro[4.2.4.2]tetradecane involves its interaction with various molecular targets and pathways. The compound’s spiroketal structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and material science applications. Additionally, its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane: Similar in structure but contains an additional oxygen atom, which may influence its reactivity and applications.
1,4,10-Trioxadispiro[4.2.4.2]tetradecane: Another spiroketal compound with a slightly different arrangement of oxygen atoms.
Uniqueness
1,4,9-Trioxadispiro[4.2.4.2]tetradecane is unique due to its specific arrangement of spiro-connected tetrahydrofuran rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-10(12-7-1)3-5-11(6-4-10)13-8-9-14-11/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPLQXRPFJXSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535555 |
Source


|
| Record name | 1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65682-31-7 |
Source


|
| Record name | 1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
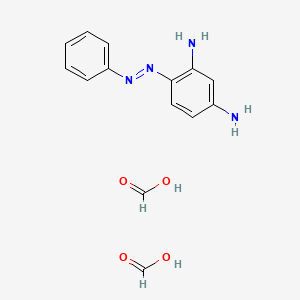
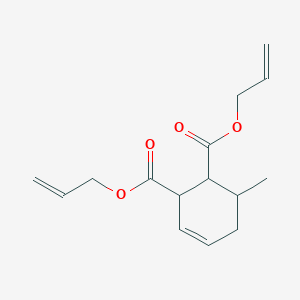

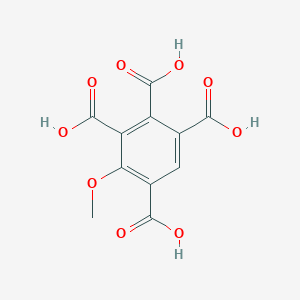
![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

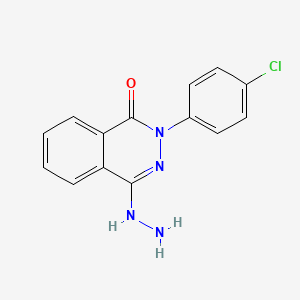
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
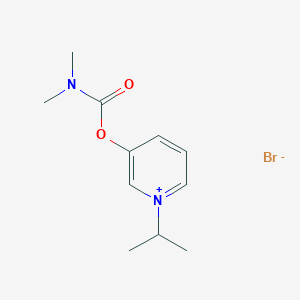
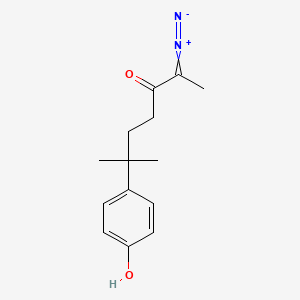

![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

